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Compound of Interest

Compound Name: 2-(Benzylamino)-2-oxoacetic acid

CAS No.: 6345-08-0

Cat. No.: B3276079

Get Quote

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development

Professionals Objective: To provide a comprehensive, self-validating analytical framework for

the identification, purity assessment, and structural characterization of 2-(benzylamino)-2-
oxoacetic acid.

Scientific Context & Compound Profile
2-(Benzylamino)-2-oxoacetic acid (commonly known as N-benzyloxamic acid) is a highly

functionalized small molecule featuring both a secondary amide and a carboxylic acid moiety. It

serves as a critical synthetic intermediate and pharmacophore building block in medicinal

chemistry. Notably, derivatives of N-substituted oxamic acids are utilized in the synthesis of

cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors (such as GlyH-101)[1]

and act as key substrates in the transition metal-free C-H functionalization of bioactive

quinoxalin-2(1H)-ones[2].

Because of its high polarity and the presence of the acidic oxoacetic group, standard analytical

approaches often yield poor chromatographic retention and broad NMR signals. This guide
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details optimized, causality-driven protocols to overcome these physicochemical hurdles.

Physicochemical Data Summary
Property Value Analytical Significance

IUPAC Name
2-(benzylamino)-2-oxoacetic

acid

Dictates the presence of

aromatic, amide, and acidic

environments.

CAS Number 6345-08-0[3]
Unique identifier for reference

standard procurement.

Chemical Formula C₉H₉NO₃[3]
Used for exact mass

calculation in HRMS.

Formula Weight 179.18 g/mol [3]
Guides molarity calculations

for standard preparation.

SMILES
O=C(O)C(NCC1=CC=CC=C1)

=O[3]

Highlights the conjugated

system useful for UV detection.

Estimated pKa ~1.5 – 2.0 (Carboxylic acid)

Requires mobile phase pH <

1.5 for ion suppression in

HPLC.

Multi-Modal Analytical Strategy
To ensure absolute structural integrity and purity, a multi-modal approach combining High-

Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-

Resolution Mass Spectrometry (HRMS) is required.
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Caption: Multi-modal analytical workflow for characterizing 2-(Benzylamino)-2-oxoacetic acid.

Experimental Protocols & Methodologies
Purity Assessment: Ion-Suppression RP-HPLC
The Causality: Oxamic acid derivatives are highly polar. Under neutral conditions, the

carboxylic acid is ionized, leading to electrostatic repulsion from hydrophobic C18 stationary

phases. This results in zero retention (elution in the void volume) and severe peak tailing. To

force the molecule into its neutral state, the mobile phase must be highly acidic (pH < pKa).

Ion-exclusion chromatography (IEC) using dilute sulfuric acid[4] or ion-suppression RP-HPLC

using Trifluoroacetic acid (TFA)[5] provides the necessary retention mechanism.

Protocol: Ion-Suppression RP-HPLC

Mobile Phase Preparation:

Solvent A: 0.1% TFA in Ultrapure Water (v/v).

Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

Column Selection: Use a polar-embedded C18 column (e.g., Triart C18, 250 x 4.6 mm, 5

µm) to prevent phase collapse under highly aqueous conditions.

Gradient Program:
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0–5 min: 5% B (Isocratic hold to retain polar analytes)

5–20 min: 5% to 60% B (Linear gradient to elute the benzyl moiety)

20–25 min: 60% B (Wash)

25–30 min: 5% B (Re-equilibration)

Detection: UV at 205 nm (carbonyl/amide absorption) and 254 nm (benzyl ring)[4].

Self-Validating System Suitability Test (SST):

Blank Injection: Must show no interfering peaks at the retention time of the API.

Tailing Factor (Tf): Must be ≤ 1.5. If Tf > 1.5, increase TFA concentration to 0.15% to

ensure complete protonation of the oxoacetic acid group.

Structural Confirmation: NMR Spectroscopy
The Causality: The presence of the carboxylic acid and amide groups creates complex

hydrogen-bonding networks in non-polar solvents (like CDCl₃), leading to signal broadening.

Using a strongly hydrogen-bond-accepting solvent like DMSO-d₆ disrupts these intermolecular

interactions, yielding sharp, quantifiable resonances for the exchangeable protons (NH and

OH)[1].

Protocol: ¹H and ¹³C NMR

Sample Prep: Dissolve 15 mg of 2-(benzylamino)-2-oxoacetic acid in 0.6 mL of anhydrous

DMSO-d₆.

Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

Expected ¹H NMR Assignments (DMSO-d₆):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Rationale

~13.5 Singlet (broad) 1H -COOH

Highly

deshielded acidic

proton; broad

due to exchange.

~9.2 Triplet 1H -NH-

Amide proton

coupled to the

adjacent CH₂

group.

7.20 – 7.40 Multiplet 5H Aromatic (Ar-H)
Benzyl ring

protons.

~4.35 Doublet 2H -CH₂-

Benzylic protons

split by the

adjacent amide

NH.

Molecular Weight Verification: ESI-HRMS
The Causality: The molecule contains both a basic site (amide nitrogen, though weakly basic)

and a highly acidic site (carboxylic acid). While positive mode Electrospray Ionization (ESI+)

can protonate the amide, negative mode (ESI-) is significantly more sensitive due to the facile

deprotonation of the oxoacetic acid moiety, yielding a strong[M-H]⁻ ion[5].

Protocol: ESI-HRMS

Dilution: Dilute the HPLC sample to 1 µg/mL in 50:50 Water:Methanol containing 0.1%

Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

Detection: Run in both polarities.

Expected ESI+ [M+H]⁺:m/z 180.065

Expected ESI- [M-H]⁻:m/z 178.050
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Stability and Degradation Pathways
Understanding the degradation of N-benzyloxamic acid is critical for formulation and storage.

The primary liability is the hydrolysis of the amide bond under extreme pH or thermal stress,

which cleaves the molecule into benzylamine and oxalic acid.
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(Stress Condition)

Benzylamine
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Oxalic Acid
(Degradant 2)

Click to download full resolution via product page

Caption: Primary hydrolytic degradation pathway of N-benzyloxamic acid under stress

conditions.

Monitoring Degradation: The IEC or ion-suppression HPLC method described in Section 3.1 is

specifically designed to separate the highly polar oxalic acid degradant from the intact API[4],

ensuring the method is stability-indicating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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